N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex heterocyclic compound characterized by a tricyclic core comprising 10,13-dioxa (two oxygen atoms), 4-thia (one sulfur atom), and 6-aza (one nitrogen atom) moieties.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5S/c24-17-4-5-18(25)23(17)12-3-1-2-11(8-12)19(26)22-20-21-13-9-14-15(10-16(13)29-20)28-7-6-27-14/h1-3,8-10H,4-7H2,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUMTEGRUQODNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic synthesis. The key steps include the formation of the tricyclic core, introduction of the heteroatoms, and subsequent functionalization to attach the benzamide moiety. Common reagents used in these steps include various organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Reduction of specific functional groups to alter the compound’s properties.
Substitution: Replacement of certain atoms or groups with different substituents to modify the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups that enhance the compound’s activity.
Scientific Research Applications
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may target enzymes associated with oxidative stress pathways, leading to reduced cellular damage and potential therapeutic effects against various diseases.
Receptor Modulation
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide interacts with various receptors that influence signal transduction pathways. This modulation can lead to altered cellular responses and may be beneficial in treating conditions like cancer or inflammation.
Cell Cycle Regulation
Research indicates that this compound may induce apoptosis in cancer cells by modulating cell cycle checkpoints. This property makes it a candidate for further exploration in cancer therapeutics.
Applications in Therapeutic Chemistry
The compound's unique structure allows it to exhibit a broad spectrum of pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties against specific strains of bacteria.
- Anti-inflammatory Effects : The potential for anti-inflammatory activity has been highlighted in various studies, suggesting its use in treating inflammatory diseases.
- Anticancer Properties : The ability to induce apoptosis in cancer cells positions this compound as a promising agent in cancer therapy.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Mechanism of Action
The mechanism of action of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s bioactivity. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with several heterocyclic derivatives reported in the literature. Key comparisons include:
Thiazolo-Pyrimidine Derivatives ()
- Compound 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
- Compound 11b: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Molecular Formula: C₂₂H₁₇N₃O₃S Key Features: Cyanobenzylidene substituent enhances electron-withdrawing properties. Synthesis: Similar to 11a, with altered aromatic aldehyde (68% yield) .
Comparison : Unlike the target compound, these analogs lack the tricyclic dioxa-thia-aza system but share the thiazolo-pyrimidine core. The presence of nitrile and methylfuran groups in 11a/b may reduce solubility compared to the target’s dioxopyrrolidin substituent .
Pyrimido-Quinazoline Derivative ()
- Compound 12 : 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile
Comparison : The absence of sulfur and additional oxygen atoms in the tricyclic system distinguishes this compound from the target. Its bioactivity profile (unreported) may differ due to reduced heteroatom diversity.
3,5-Dimethoxybenzamide Analog ()
- CAS 1322000-09-8: 3,5-Dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),8-trien-5-ylidene]benzamide Key Features: Shares the tricyclic dioxa-thia-aza core but substitutes the benzamide with 3,5-dimethoxy groups.
Hydrochloride Salt Analog ()
- N-[3-(Dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride Molecular Formula: C₂₄H₂₅ClN₄O₅S Key Features: Includes a dimethylaminopropyl group and hydrochloride salt. Bioactivity: Unreported, but the salt form likely enhances aqueous solubility .
Comparison: The dimethylaminopropyl moiety introduces a basic nitrogen, which could facilitate interactions with acidic biological targets, unlike the target compound’s neutral tricyclic system.
Physicochemical and Bioactivity Profiling
| Compound | Molecular Formula | Key Functional Groups | Synthesis Method | Potential Bioactivity |
|---|---|---|---|---|
| Target Compound | Not Provided | Tricyclic dioxa-thia-aza, dioxopyrrolidin | Not Specified | Enzyme inhibition (hypothesized) |
| Thiazolo-Pyrimidine 11a | C₂₀H₁₀N₄O₃S | Thiazolo-pyrimidine, methylfuran | Reflux with NaOAc (68% yield) | Unreported |
| Thiazolo-Pyrimidine 11b | C₂₂H₁₇N₃O₃S | Cyanobenzylidene, nitrile | Reflux with NaOAc (68% yield) | Unreported |
| CAS 1322000-09-8 | Not Provided | 3,5-Dimethoxybenzamide | Custom synthesis | Unreported |
| Hydrochloride Salt (16) | C₂₄H₂₅ClN₄O₅S | Dimethylaminopropyl, hydrochloride | Not Specified | Enhanced solubility |
Key Observations :
- The target compound’s dioxopyrrolidin group likely enhances polarity and hydrogen-bonding capacity compared to nitrile- or methoxy-substituted analogs .
- Synthesis protocols for analogs often involve condensation reactions under reflux, suggesting feasible routes for the target compound’s production .
Biological Activity
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound with notable biological activity due to its unique structural features. This article explores its synthesis, biological mechanisms, and potential applications.
Structural Characteristics
The compound features a tricyclic framework integrated with dioxane and thiazole moieties, contributing to its potential biological activities. Its molecular formula is with a molecular weight of approximately 370.42 g/mol. The presence of the benzamide group enhances solubility and biological interaction potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₄S |
| Molecular Weight | 370.42 g/mol |
| CAS Number | 892855-05-9 |
Synthesis
The synthesis of this compound typically involves multiple steps that require careful control of reaction conditions to maximize yield and purity. Common reagents used in the synthesis include hydrogen peroxide for oxidation and sodium borohydride for reduction.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity significantly. This interaction can lead to alterations in various cellular pathways, resulting in observable biological effects such as:
- Enzyme inhibition or activation
- Receptor modulation
- Influence on cellular signaling pathways
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro tests showed that the compound exhibited significant antiproliferative effects against various cancer cell lines.
Case Study: Oral Cancer Cells
In a study examining the effects on oral cancer cells (Ca9-22 and CAL 27), the compound was found to induce apoptosis more effectively than conventional treatments alone:
| Treatment | Cell Viability (%) |
|---|---|
| Control | 59.0 |
| X-ray/SK2 | 32.0 |
| X-ray/SK2 + Compound | 46.1 |
This study demonstrated that the combined treatment led to higher levels of reactive oxygen species (ROS) generation and mitochondrial membrane potential (MMP) depletion compared to controls.
Toxicity and Safety Profile
While exploring the biological activity of this compound, it is also crucial to assess its safety profile. Preliminary toxicity assessments indicate that the compound exhibits lower cytotoxicity towards normal cells compared to cancer cells, suggesting a favorable therapeutic index.
Q & A
Q. What synthetic strategies are recommended for constructing the tricyclic core of this compound?
The tricyclic system (10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³⁷]trideca-1,3(7),5,8-tetraene) likely requires intramolecular cyclization. A validated approach involves:
- Stepwise annulation : Introduce oxygen and sulfur atoms via nucleophilic substitution or oxidation.
- Catalytic cyclization : Use iridium catalysts under visible light to promote ring closure, as seen in similar tricyclic syntheses .
- Heteroatom incorporation : Optimize reaction conditions (e.g., base medium, temperature) to stabilize intermediates, drawing from methods for imidazoquinoxaline derivatives .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Employ a combination of:
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Multinuclear NMR (¹H, ¹³C, ¹⁵N) to resolve overlapping signals in the tricyclic core and pyrrolidinone substituent.
- X-ray crystallography for unambiguous stereochemical assignment, as demonstrated in structurally analogous heterocycles .
Q. What safety precautions are critical when handling this compound?
Based on structurally related benzamide derivatives:
- Acute toxicity : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal contact .
- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent degradation of the dioxa-thia-aza system .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
The ICReDD framework integrates:
- Quantum chemical calculations (DFT) to model transition states and predict favorable cyclization pathways .
- Machine learning to screen reaction parameters (solvent, catalyst loading) and reduce experimental iterations . Example: Simulate the energy profile of intramolecular dioxa/thia bond formation to prioritize viable routes .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Dynamic NMR experiments : Resolve conformational exchange broadening in the tricyclic core .
- Isotopic labeling : Use ¹⁵N or ³³S isotopes to trace ambiguous signals, as applied in dithiazole studies .
- Cross-validate with synthetic intermediates : Compare spectra of stepwise products to isolate spectral anomalies .
Q. How can reaction conditions be tailored to improve yield in large-scale synthesis?
- Catalyst optimization : Test iridium or palladium catalysts for cyclization efficiency .
- Solvent effects : Use polar aprotic solvents (DMF, DMSO) to stabilize charged intermediates .
- Flow chemistry : Enhance heat/mass transfer for exothermic steps (e.g., dioxolane ring closure) .
Q. What mechanistic insights explain the reactivity of the dioxa-thia-aza system?
- Electrophilic sulfur : The thia group may act as a Lewis acid, facilitating nucleophilic attack during cyclization .
- Ring strain : The tricyclic core’s strain energy drives regioselective functionalization at the 5-position .
- Autooxidation : Monitor for unintended oxidation of sulfur or nitrogen centers using in-situ Raman spectroscopy .
Methodological and Analytical Considerations
Q. How to assess the compound’s stability under varying pH and temperature?
- Forced degradation studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then analyze via HPLC-MS .
- Thermogravimetric analysis (TGA) : Quantify thermal decomposition thresholds (e.g., loss of dioxolane rings) .
Q. What ecological impact assessments are relevant for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
